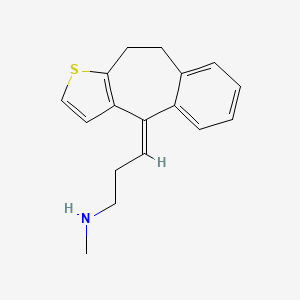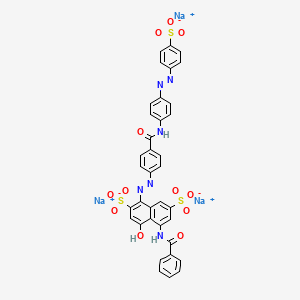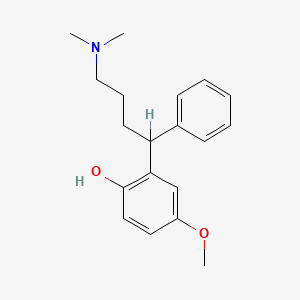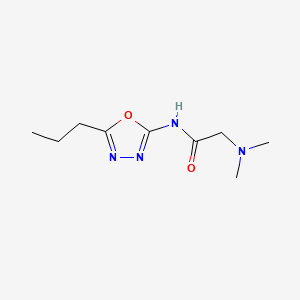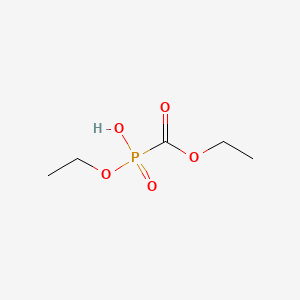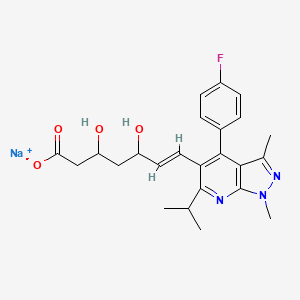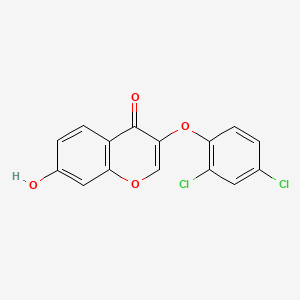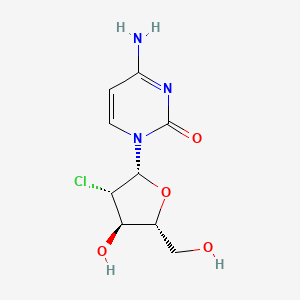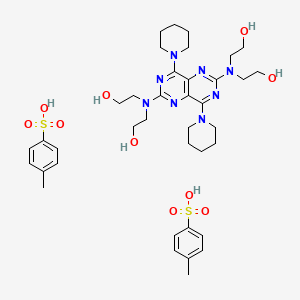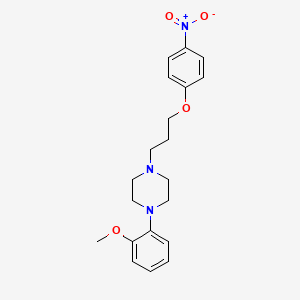
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive substances. The specific structure of this compound, with its methoxyphenyl and nitrophenoxy groups, suggests potential unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- typically involves multiple steps:
Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with diethylene glycol or other suitable reagents under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of piperazine with 2-methoxyphenyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Nitrophenoxypropyl Group: The final step involves the reaction of the intermediate compound with 3-(4-nitrophenoxy)propyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
化学反应分析
Types of Reactions
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Oxidation of Methoxy Group: Formation of the corresponding aldehyde or carboxylic acid.
Substitution Reactions: Formation of various substituted derivatives.
科学研究应用
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl and nitrophenoxy groups may play a role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Piperazine: The parent compound, widely used as an anthelmintic.
1-(2-Methoxyphenyl)piperazine: A simpler derivative with similar structural features.
4-(3-(4-Nitrophenoxy)propyl)piperazine: Another derivative with a different substitution pattern.
Uniqueness
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- is unique due to the combination of its methoxyphenyl and nitrophenoxy groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
84344-55-8 |
|---|---|
分子式 |
C20H25N3O4 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)-4-[3-(4-nitrophenoxy)propyl]piperazine |
InChI |
InChI=1S/C20H25N3O4/c1-26-20-6-3-2-5-19(20)22-14-12-21(13-15-22)11-4-16-27-18-9-7-17(8-10-18)23(24)25/h2-3,5-10H,4,11-16H2,1H3 |
InChI 键 |
JBCLEFAVLCKJGJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


